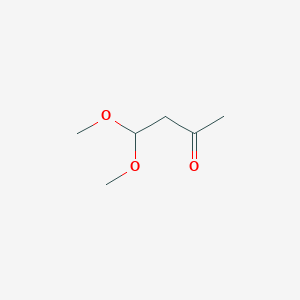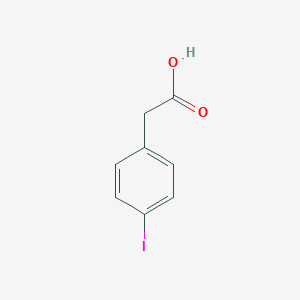
Ácido 4-yodofenilacético
Descripción general
Descripción
4-Iodophenylacetic acid: is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is characterized by the presence of an iodine atom attached to the para position of the phenyl ring of phenylacetic acid. This compound is a white to off-white crystalline powder and is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Aplicaciones Científicas De Investigación
Chemistry:
4-Iodophenylacetic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, 4-Iodophenylacetic acid is used to study the effects of halogenated phenylacetic acids on biological systems. It is also employed in the synthesis of bioactive molecules for drug discovery .
Medicine:
The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
In the industrial sector, 4-Iodophenylacetic acid is used in the production of dyes and pigments. It is also employed in the synthesis of agrochemicals that enhance crop yield and protect against pests .
Mecanismo De Acción
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff
Mode of Action
It is known to be used in suzuki coupling reactions, which are a type of palladium-catalyzed cross coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Pharmacokinetics
A study on a radiolabeled equivalent, 131I-4-Iodophenylacetic acid, showed fast excretion from all organs via the kidney into the urine . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
4-Iodophenylacetic acid can be synthesized through the iodination of phenylacetic acid. The typical procedure involves the reaction of phenylacetic acid with iodine in the presence of acetic acid. The reaction conditions usually include heating the mixture to facilitate the iodination process. After the reaction is complete, the product is isolated through crystallization or filtration .
Industrial Production Methods:
In industrial settings, the production of 4-Iodophenylacetic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
4-Iodophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in 4-Iodophenylacetic acid can be substituted with other functional groups through reactions such as the Suzuki coupling reaction.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki Coupling Reaction: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Comparación Con Compuestos Similares
- 4-Chlorophenylacetic acid
- 4-Fluorophenylacetic acid
- 4-Bromophenylacetic acid
Comparison:
4-Iodophenylacetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The iodine atom increases the molecular weight and enhances the compound’s reactivity in substitution reactions. Additionally, the iodine atom’s larger size and higher polarizability compared to chlorine, fluorine, and bromine contribute to the compound’s unique behavior in chemical and biological systems .
Propiedades
IUPAC Name |
2-(4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSHTWVDFAUNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170864 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-06-7 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1798-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-iodophenylacetic acid and its potential in cancer treatment?
A: While the precise mechanism of action of 4-iodophenylacetic acid remains under investigation, its parent compound, phenylacetate, has demonstrated anti-proliferative and anti-differentiating effects in various cancer cell lines [, ]. This suggests that 4-iodophenylacetic acid might function similarly, interfering with cancer cell growth and division.
Q2: How effective is radiolabeled 4-iodophenylacetic acid in targeting tumors in vivo?
A: In a study using a mouse model of esophageal cancer, 4-[131I]-iodophenylacetic acid demonstrated a tumor uptake of 4 + 0.4 % ID/g with a tumor-to-background ratio of 2, five hours post-injection []. While these results suggest potential for tumor targeting, further research is necessary to assess uptake at later time points and determine optimal treatment windows.
Q3: Has 4-iodophenylacetic acid been incorporated into other promising anticancer compounds?
A: Yes, 4-iodophenylacetic acid has been successfully incorporated as a ligand in platinum(IV) complexes, resulting in novel cytotoxic agents []. Notably, complexes containing 4-iodophenylacetic acid exhibited potent anticancer activity against a panel of cancer cell lines, highlighting its potential as a building block for developing more effective chemotherapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



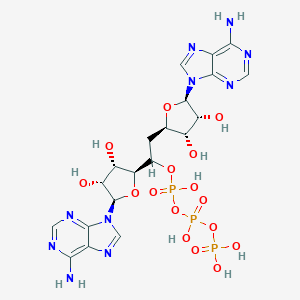

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
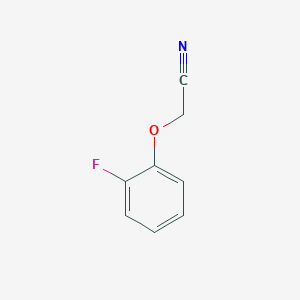
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
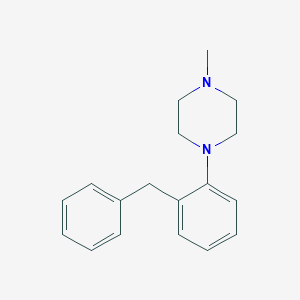


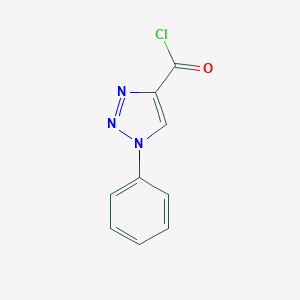
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
